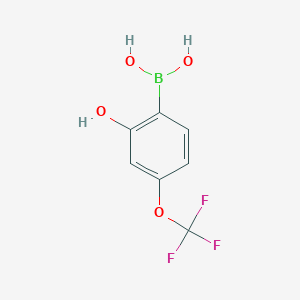

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Multifunctional Building Block for Modern Drug Discovery

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This compound, identified by its CAS Number 1309768-22-6 , has emerged as a highly valuable reagent for researchers and drug development professionals.[1][2][3] This compound is not merely another organoboron reagent; its unique trifunctional architecture—a boronic acid, a phenol, and a trifluoromethoxy group—offers a convergence of reactivity and property modulation that is critical for modern drug design.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient and versatile formation of carbon-carbon bonds.[4][5] The adjacent hydroxyl group provides a handle for further derivatization and can influence the compound's electronic properties and binding interactions. Critically, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in drug development. It often enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, making it a powerful tool for optimizing drug candidates.[6]

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its core applications and strategic importance in the pharmaceutical industry.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1309768-22-6 | [1][2][3] |

| Molecular Formula | C₇H₆BF₃O₄ | [1] |

| Molecular Weight | 221.93 g/mol | [1] |

| Synonym | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

The molecular structure features an ortho-hydroxyl group relative to the boronic acid. This arrangement can lead to intramolecular hydrogen bonding, which influences the compound's acidity and reactivity. The trifluoromethoxy group at the para-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[7][8] This enhanced acidity is a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling, often leading to more efficient reactions.[7]

Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a common and logical approach for preparing substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[9]

Causality in Experimental Design: The choice of this pathway is dictated by the commercial availability of the corresponding aryl halide precursor. The Grignard formation requires strictly anhydrous conditions to prevent quenching by water. The subsequent borate reaction is performed at low temperatures to control exothermicity and prevent side reactions. Acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid.

Detailed Protocol: Representative Synthesis

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the appropriate aryl bromide (e.g., 1-bromo-2-hydroxy-4-(trifluoromethoxy)benzene, 1.0 eq) in anhydrous THF.

-

Maintain a gentle reflux until all the magnesium has been consumed.

-

-

Borylation:

-

Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add trimethyl borate (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the final product.[9]

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl cores prevalent in many pharmaceutical agents.[5][10]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 1309768-22-6 [chemicalbook.com]

- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6), a sophisticated chemical intermediate of significant interest to researchers in pharmaceutical and materials science. We will delve into its core physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and present a detailed, field-proven experimental protocol. The narrative emphasizes the causal reasoning behind methodological choices, grounding theoretical concepts in practical application. This document serves as a critical resource for scientists leveraging this versatile building block for the synthesis of novel, high-value molecules.

Introduction: Unpacking the Molecular Architecture and Significance

This compound is a multifunctional aromatic compound whose value lies in the strategic arrangement of its three key functional groups:

-

The Boronic Acid [-B(OH)₂]: This moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon bonds.

-

The Hydroxyl Group (-OH): Positioned ortho to the boronic acid, this group can influence the electronic properties and reactivity of the molecule. It also provides an additional site for subsequent chemical modification, allowing for the construction of more complex molecular scaffolds.

-

The Trifluoromethoxy Group (-OCF₃): Located para to the hydroxyl group, this substituent is of paramount importance in medicinal chemistry. The -OCF₃ group is a well-known "lipophilic hydrogen bond donor" and is often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

The convergence of these features makes this compound a highly sought-after building block for creating novel, biologically active compounds in the drug discovery pipeline.[3]

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 221.93 g/mol | [4] |

| Molecular Formula | C₇H₆BF₃O₄ | [3][4] |

| CAS Number | 1309768-22-6 | [3][4][5] |

| Chemical Name | This compound | [4] |

| Typical Appearance | White to off-white solid | N/A |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful method allows for the formation of a biaryl linkage, a common motif in many pharmaceutical agents.

Mechanistic Rationale & Causality of Component Selection

A successful Suzuki-Miyaura coupling is not merely a combination of reagents but a carefully orchestrated catalytic cycle. Each component has a critical, well-defined role:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The heart of the reaction. The palladium center cycles through different oxidation states (Pd(0) and Pd(II)) to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligands (e.g., PPh₃, dppf) is crucial as they stabilize the palladium species and modulate its reactivity.

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center. The choice of base can significantly impact reaction rate and yield, with stronger bases often required for less reactive substrates.

-

Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic or aqueous solvent system is commonly employed. The organic solvent (toluene, dioxane) solubilizes the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. This phase separation is critical for the reaction's efficiency.

Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide (Ar-Br).

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Add the base, for example, potassium carbonate (K₂CO₃, 2.5 equivalents).

Causality Insight: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Solvent Addition and Degassing

-

Add a degassed mixture of solvents, for example, a 4:1 mixture of Toluene and Water. The total volume should be sufficient to create a stirrable slurry.

-

Degas the reaction mixture again by bubbling argon through the slurry for 10-15 minutes.

Causality Insight: Degassing is a crucial step to remove dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions, thereby ensuring the integrity and efficiency of the catalytic cycle.

Step 3: Reaction Execution

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

Trustworthiness Insight: This multi-step work-up and final chromatographic purification constitute a self-validating system. Each step is designed to remove specific impurities (catalyst residues, excess reagents, salts), and the final purification provides a demonstrably pure sample, the identity of which should be confirmed by analytical methods like NMR and MS.

Visualization of Experimental Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive boronic acid handle, a modifiable hydroxyl group, and the pharmaceutically advantageous trifluoromethoxy substituent makes it an exceptionally valuable asset in the synthesis of complex organic molecules. The robust and well-understood reactivity in Suzuki-Miyaura couplings, as detailed in this guide, empowers researchers and drug development professionals to construct novel chemical entities with enhanced properties, accelerating the journey from laboratory synthesis to potential therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | 1309768-22-6 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Boronic Acid

In the landscape of modern drug discovery and fine chemical synthesis, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The specific molecule of interest, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6), embodies a trifecta of desirable structural motifs. The boronic acid group provides the reactive handle for C-C bond formation. The ortho-hydroxyl group can act as a powerful directing group in subsequent functionalizations or participate in hydrogen bonding within a target active site. Finally, the trifluoromethoxy (-OCF₃) group at the 4-position is a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability and binding affinity.[1]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of the viable synthetic strategies, empowering researchers to not only replicate but also to troubleshoot and adapt these protocols. We will explore the elegant efficiency of modern C-H activation and contrast it with the robust, classical organometallic routes, providing the causal logic behind each experimental choice.

Chapter 1: An Overview of Synthetic Pathways

The synthesis of this compound presents a classic regioselectivity challenge. The starting material, 3-(trifluoromethoxy)phenol, possesses two directing groups: the powerful ortho-, para- directing hydroxyl group and the meta- directing trifluoromethoxy group. The goal is to install the boronic acid function exclusively at the C-2 position, ortho to the hydroxyl group.

Two primary strategies are considered the most effective:

-

Direct C-H Borylation: A modern, atom-economical approach that leverages a transition-metal catalyst (typically Iridium) to directly convert a C-H bond ortho to the hydroxyl directing group into a C-B bond.[2][3][4] This is a highly convergent and efficient route.

-

Classical Halogenation-Metalation Route: A traditional, multi-step but highly reliable pathway. This involves protecting the phenol, regioselectively installing a halogen (ortho to the protected hydroxyl), performing a metal-halogen exchange to create an organometallic intermediate, and finally quenching with a boron electrophile.[5][6]

The choice between these pathways often depends on factors like catalyst availability, scalability, and tolerance to specific functional groups on more complex analogues.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid properties

An In-Depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These reagents provide a robust and versatile platform for the construction of carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The strategic incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity and lipophilicity, making it a desirable substituent in medicinal chemistry.[5]

This guide provides a comprehensive technical overview of This compound , a specialized building block that combines the reactivity of a boronic acid with the modulating effects of an ortho-hydroxyl group and a trifluoromethoxy substituent. We will explore its physicochemical properties, discuss its synthesis and safe handling, and detail its core applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Characterization

The unique arrangement of the boronic acid, hydroxyl, and trifluoromethoxy groups on the phenyl ring dictates the compound's reactivity and physical properties. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a directing group in certain reactions, while the potent electron-withdrawing nature of the trifluoromethoxy group at the para-position significantly influences the Lewis acidity of the boron center.[5]

Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 1309768-22-6 | [6][7][8] |

| Molecular Formula | C7H6BF3O4 | [6][8] |

| Molecular Weight | 221.93 g/mol | [6] |

| IUPAC Name | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid | [6] |

| SMILES | OB(C1=CC=C(OC(F)(F)F)C=C1O)O | [6] |

| Typical Purity | ≥95% | [9] |

Note: Detailed experimental data such as melting point, boiling point, and specific solubility values for this exact compound are not widely published. Researchers should perform their own characterization.

Spectroscopic Profile Insights

While a specific spectrum for this compound is not publicly available, characterization would rely on standard spectroscopic techniques. Based on studies of similar (trifluoromethoxy)phenylboronic acid isomers, the following can be anticipated:[5][10]

-

¹H NMR: Distinct signals would be expected for the three aromatic protons, the hydroxyl proton, and the boronic acid protons. The chemical shifts would be influenced by the electron-withdrawing -OCF3 group and the electron-donating -OH group.

-

¹³C NMR: Signals would confirm the seven carbon atoms, with the carbon attached to the -OCF3 group showing a characteristic quartet due to coupling with the fluorine atoms (¹JCF).[5]

-

¹⁹F NMR: A sharp singlet would be expected, confirming the presence of the -OCF3 group.

-

¹¹B NMR: A broad singlet would appear in the region typical for arylboronic acids, confirming the chemical environment of the boron atom.[5]

Part 2: Synthesis and Safe Handling

Proposed Synthetic Pathway

While specific synthesis procedures for this compound are proprietary, a plausible route can be designed based on established methodologies for arylboronic acid synthesis.[11] A common approach involves the ortho-lithiation of a protected phenol followed by borylation.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Protection: The acidic phenolic proton must be protected (e.g., as a methoxymethyl ether) to prevent it from quenching the strongly basic organolithium reagent used in the next step.

-

Directed ortho-Lithiation: The protected ether oxygen directs the lithium to the adjacent (ortho) position, ensuring regioselective metalation. This is a highly reliable method for functionalizing the position ortho to a hydroxyl group.

-

Borylation: The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (like triisopropyl borate), forming a boronate ester intermediate.

-

Hydrolysis & Deprotection: Acidic workup simultaneously hydrolyzes the boronate ester to the desired boronic acid and removes the protecting group to reveal the free phenol.

Safety and Handling Protocols

As with all boronic acids, proper handling is crucial. The following guidelines are based on safety data sheets for structurally related compounds.[12][13][14]

| Hazard Category | Recommendations and Precautions |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[12][13] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14] |

| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory tract irritation.[14] Avoid inhalation and contact with skin and eyes.[12] |

| Fire Safety | As in any fire, wear a self-contained breathing apparatus.[13] Thermal decomposition may produce hazardous gases like carbon oxides, boron oxides, and hydrogen fluoride.[12] |

| Storage | Store in a tightly sealed container in a cool, dry place.[14] Many boronic acids are moisture-sensitive and are best stored under an inert atmosphere (e.g., argon or nitrogen). |

| Incompatibilities | Avoid strong oxidizing agents and strong bases.[12][13] |

Part 3: Core Applications in Synthetic Chemistry

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[1][3]

The Suzuki-Miyaura Coupling Mechanism

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The generally accepted catalytic cycle is a self-validating system that reliably produces the desired cross-coupled product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[15]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or other suitable ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, aryl bromide, potassium carbonate, Pd(OAc)₂, and ligand.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with the inert gas for an additional 10 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.

Conclusion

This compound is a highly valuable and specialized reagent for synthetic chemists. Its unique trifunctionalized structure provides a gateway to novel molecular architectures that are of significant interest in drug discovery and materials science.[3][8] By leveraging its capabilities, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently introduce the 2-hydroxy-4-(trifluoromethoxy)phenyl moiety, potentially enhancing the biological or material properties of the target compound. A thorough understanding of its properties, synthesis, and handling ensures its effective and safe utilization in the laboratory.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | 1309768-22-6 [chemicalbook.com]

- 8. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 9. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [sigmaaldrich.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate. Poor solubility can impede absorption, leading to diminished bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, a key building block in the synthesis of biologically active compounds.[3] We will delve into its fundamental properties, present robust methodologies for solubility determination, and offer insights into the interpretation of solubility data. This guide is intended to equip researchers with the necessary knowledge to effectively characterize and manage the solubility of this important synthetic intermediate.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug from discovery to market is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a compound's ultimate success. Insufficient solubility can compromise in vitro assay results, leading to unreliable data and misguided lead optimization efforts.[1] Furthermore, poor solubility can severely limit oral bioavailability, necessitating higher doses or alternative administration routes, which can increase development costs and patient burden.[1][2]

This compound and its isomers are recognized for their utility in medicinal chemistry, serving as versatile reactants in the synthesis of molecules with potential therapeutic applications, including antibacterial agents and inhibitors of enzymes implicated in cancer cell proliferation.[4][5][6] The trifluoromethoxy group, in particular, can enhance metabolic stability and binding affinity.[7] A thorough understanding of the solubility of this key intermediate is therefore paramount for its effective utilization in drug discovery pipelines.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation upon which robust experimental designs are built. The structural features of this compound, including the hydroxyl, trifluoromethoxy, and boronic acid moieties, all contribute to its overall solubility profile.

| Property | Value | Source |

| Molecular Formula | C7H6BF3O4 | [3][8] |

| Molecular Weight | 221.93 g/mol | [8] |

| CAS Number | 1309768-22-6 | [3][8][9] |

| Appearance | White to slightly yellow crystalline powder | [10] |

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their physical properties and solubility.[11]

Methodologies for Solubility Determination: A Practical Guide

The choice of solubility assay depends on the stage of drug discovery and the specific information required. Early-stage discovery often prioritizes high-throughput kinetic solubility assays, while later stages demand the precision of thermodynamic solubility measurements.[1][12]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][12][13] This method is well-suited for high-throughput screening (HTS) formats.[13]

The nephelometric method is a common approach for kinetic solubility determination, relying on the detection of light scattering caused by precipitated compound.[1]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microplate.[14]

-

Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[15]

-

Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1]

-

Measurement: Measure the light scattering in each well using a nephelometer.[14] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 4. mdpi.com [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. clearsynth.com [clearsynth.com]

- 9. This compound | 1309768-22-6 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Discovery of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: Synthesis, Characterization, and Application

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design and materials science. This compound has emerged as a pivotal building block, valued for the unique combination of its reactive boronic acid moiety and the electronically-modulating hydroxyl and trifluoromethoxy substituents. This guide provides a comprehensive overview of this compound, from its logical synthesis to its critical applications, designed for professionals in chemical research and drug development.

The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after. It serves as a lipophilic hydrogen bond acceptor and is more metabolically stable than a methoxy group. Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a parent molecule, enhancing membrane permeability, binding affinity, and metabolic stability.[1][2] The ortho-hydroxyl group provides a handle for further functionalization and can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. This unique constellation of functional groups makes this compound an invaluable reagent, primarily in the construction of complex biaryl structures via palladium-catalyzed cross-coupling reactions.[3]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1309768-22-6[3][4][5] |

| Molecular Formula | C₇H₆BF₃O₄[3][4] |

| Molecular Weight | 221.93 g/mol [4] |

| IUPAC Name | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid[4] |

| SMILES | OB(C1=CC=C(OC(F)(F)F)C=C1O)O[4] |

| InChI Key | Not readily available in search results. |

Structural Validation:

The definitive structural confirmation of a novel or synthesized batch of this compound relies on a suite of spectroscopic techniques. Based on standard practices for analogous compounds, the following analyses are critical:

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are indispensable for elucidating the molecular structure. ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the trifluoromethoxy group.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight with high precision.

-

Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the broad O-H stretch of the hydroxyl and boronic acid groups.

Rational Synthesis: A Proposed Pathway

While a specific seminal "discovery" paper detailing the first synthesis is not prominent in the public domain, a logical and efficient synthetic route can be designed based on established organometallic principles. The most common method for preparing arylboronic acids involves the borylation of an organometallic intermediate.

Retrosynthetic Analysis:

A plausible retrosynthetic approach begins by disconnecting the C-B bond, pointing to an aryl lithium or Grignard reagent as the key intermediate. This intermediate would be generated from the corresponding aryl halide. The starting material would logically be a halogenated phenol derivative.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol:

This protocol describes a robust pathway starting from the commercially available 3-(trifluoromethoxy)phenol.

Step 1: Ortho-Bromination of 3-(trifluoromethoxy)phenol

The hydroxyl group is a powerful ortho-, para-director. To achieve selective bromination at the C2 position, steric hindrance and controlled reaction conditions are key.

-

Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise while stirring. The succinimide byproduct is easily filtered off.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product (2-Bromo-5-(trifluoromethoxy)phenol) by column chromatography.

Causality: The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. The ortho-position relative to the hydroxyl group is activated, leading to the desired regioselectivity.

Step 2: Lithiation and Borylation

This step involves a halogen-metal exchange followed by trapping the resulting organolithium species with a borate ester. This must be performed under strictly anhydrous and inert conditions.

-

Dissolve the synthesized 2-Bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (n-BuLi) (2.1 eq) dropwise. The first equivalent deprotonates the acidic phenol, and the second performs the halogen-metal exchange.

-

After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃) (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Causality: The extremely low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions.

Step 3: Hydrolysis to the Boronic Acid

The final step is the acidic workup to hydrolyze the boronate ester intermediate.

-

Cool the reaction mixture to 0 °C and slowly quench by adding aqueous HCl (e.g., 2M).

-

Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The acidic conditions are necessary to protonate the boronate complex and facilitate the hydrolysis to the final boronic acid, which is typically a crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.[6][7]

The general mechanism involves a palladium catalyst cycling through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[6]

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

This reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery.[7] The use of building blocks like this compound allows for the precise and efficient introduction of the trifluoromethoxyphenyl moiety, enabling chemists to systematically explore its impact on a drug candidate's biological activity and pharmacokinetic profile.[8]

Conclusion

This compound stands as a testament to the power of strategic molecular design. While its formal "discovery" may not be a single landmark event, its value is derived from the logical combination of functionalities that address key challenges in modern medicinal chemistry. Its rational synthesis from readily available precursors and its powerful application in Suzuki-Miyaura coupling reactions secure its role as a vital component in the synthetic chemist's toolbox. As researchers continue to push the boundaries of drug discovery, the demand for sophisticated, fluorine-containing building blocks like this will only continue to grow.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | 1309768-22-6 [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Phenylboronic Acids

Abstract

This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxy-substituted phenylboronic acids. Boronic acids, characterized by a carbon-boron bond, have emerged as a significant class of compounds in medicinal chemistry and drug development. The introduction of a trifluoromethoxy (-OCF₃) group to the phenylboronic acid scaffold imparts unique physicochemical properties that can significantly influence their biological profile. This guide delves into the antibacterial, anticancer, and anti-inflammatory activities of these compounds, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further research and application in this promising area.

Introduction: The Significance of the Trifluoromethoxy Group in Phenylboronic Acid Chemistry

Phenylboronic acids are versatile molecules known for their ability to form reversible covalent bonds with diols, a property that underpins many of their biological applications, including glucose sensing and as enzyme inhibitors. [1]The functionalization of the phenyl ring allows for the fine-tuning of their electronic and steric properties, thereby modulating their biological activity.

The trifluoromethoxy (-OCF₃) group is a unique substituent that has gained considerable interest in medicinal chemistry. It is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [2]The introduction of the -OCF₃ group into the phenylboronic acid structure influences its Lewis acidity, a critical factor for its interaction with biological nucleophiles such as the hydroxyl groups of serines in enzyme active sites. [3][4]The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring further dictates the acidity and conformational properties of the molecule, leading to a spectrum of biological activities. [3][4] This guide will explore the multifaceted biological landscape of trifluoromethoxy-substituted phenylboronic acids, with a focus on their therapeutic potential.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Phenylboronic acid derivatives have emerged as a promising class of compounds in this regard.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A key target for the antibacterial activity of some boronic acid derivatives is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. [5]LeuRS is responsible for the correct attachment of leucine to its corresponding tRNA molecule. Inhibition of this enzyme leads to a cessation of protein synthesis and ultimately bacterial cell death.

Docking studies have suggested that trifluoromethoxy-substituted phenylboronic acids can potentially bind to the active site of E. coli LeuRS. [3][6]The boronic acid moiety is thought to form a covalent adduct with a key residue in the enzyme's active site, effectively blocking its function.

Caption: Proposed mechanism of antibacterial action via LeuRS inhibition.

In Vitro Antibacterial Activity

Studies have evaluated the in vitro antibacterial potency of trifluoromethoxy-substituted phenylboronic acid isomers against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. [3]The results indicated that while some isomers showed detectable activity, it was generally low. [3]This suggests that while LeuRS is a plausible target, factors such as bacterial cell wall penetration and efflux pumps may limit the efficacy of these specific compounds.

| Compound Isomer | Target Organism | Activity |

| meta-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | Low activity |

| para-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | Low activity |

| ortho-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | No influence on growth |

Table 1: Summary of in vitro antibacterial activity of trifluoromethoxy-substituted phenylboronic acid isomers.[3]

The causality behind these observations lies in the complex interplay between the compound's physicochemical properties and the biological barriers of the bacteria. The high lipophilicity imparted by the -OCF₃ group may enhance membrane interaction but may not be sufficient to overcome all resistance mechanisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli) overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the trifluoromethoxy-substituted phenylboronic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: A Multi-pronged Approach to Inhibit Cancer Cell Proliferation

Phenylboronic acid derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical use. [7]The incorporation of the trifluoromethoxy group offers a strategy to enhance the potency and selectivity of these compounds.

Mechanisms of Anticancer Action

Trifluoromethoxy-substituted phenylboronic acids appear to exert their anticancer effects through multiple mechanisms, leading to the inhibition of cell proliferation and induction of cell death.

Studies on related phenylboronic acid derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis. [2]This arrest is often followed by the induction of apoptosis, or programmed cell death. The trifluoromethoxy group, by modulating the electronic properties of the phenyl ring, can influence the compound's interaction with cellular targets that regulate the cell cycle and apoptosis.

Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.

4-(Trifluoromethoxy)phenylboronic acid has been identified as a reactant for the synthesis of lactate dehydrogenase (LDH) inhibitors. [8]LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). [9][10]Inhibition of LDH can disrupt cancer cell metabolism, leading to reduced energy production and cell death. While 4-(trifluoromethoxy)phenylboronic acid itself may not be the direct inhibitor in all cases, its incorporation into more complex molecules is a validated strategy for targeting LDH. [8]

This compound is also a reactant in the synthesis of nitro-phenoxybenzoic acid derivatives that act as inhibitors of plasminogen activator inhibitor-1 (PAI-1). [11]PAI-1 is a serine protease inhibitor that plays a role in tumor progression, angiogenesis, and metastasis. [12][13]By inhibiting PAI-1, these derivatives can potentially interfere with the tumor microenvironment and reduce cancer cell invasion. [14][15]

In Vitro Anticancer Activity

The antiproliferative activity of various phenylboronic acid derivatives has been evaluated against a range of cancer cell lines. For instance, some derivatives have shown low micromolar IC₅₀ values in ovarian cancer cells. [

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assay-protocol.com [assay-protocol.com]

- 7. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]

- 8. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]

- 10. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]

- 14. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures is a cornerstone of molecular design. Among these, fluorinated motifs are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a versatile building block for introducing these desirable features into a variety of molecular frameworks.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for this specific, and sometimes challenging, substrate.

The Suzuki-Miyaura reaction is a robust and widely adopted method for carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[3][4] However, the presence of an ortho-hydroxy group on the boronic acid introduces a layer of complexity that necessitates careful consideration of catalyst, ligand, base, and solvent systems to achieve optimal yields and prevent side reactions.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing your reaction.

The three key steps are:

-

Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6][7]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically influenced by the choice of base.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[10][11]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][6]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing the Coupling of this compound

The ortho-hydroxy group in the title compound can chelate to the palladium center, potentially influencing the rates of the catalytic steps. Furthermore, like many ortho-substituted boronic acids, it may be prone to protodeboronation under strongly basic conditions.[12] Careful selection of reaction parameters is therefore crucial.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for a successful coupling. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often offer superior performance, especially for challenging substrates.[13][14]

| Catalyst System Component | Recommendation | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are cost-effective but require in-situ reduction.[13] Pd(0) sources like Pd₂(dba)₃ are also common.[15] Buchwald precatalysts are air- and moisture-stable Pd(II) sources that efficiently generate the active Pd(0) species.[13] |

| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered or electron-deficient substrates.[16] They accelerate both oxidative addition and reductive elimination. NHCs are also highly effective and offer great stability. |

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate transmetalation by forming a more reactive boronate species.[8][10][11] For substrates prone to protodeboronation, the choice of base is especially important.

| Base | Strength | Common Use and Considerations |

| K₂CO₃ | Moderate | A versatile and commonly used base, often in aqueous solvent mixtures.[17] |

| K₃PO₄ | Moderate | A slightly stronger base than K₂CO₃, often effective for challenging couplings.[12] |

| Cs₂CO₃ | Strong | Often used for difficult couplings, but its high basicity can promote side reactions. |

| KF | Weak | Can be effective, particularly when base-labile functional groups are present. The fluoride ion is thought to play a unique role in activating the boronic acid.[9][11] |

For this compound, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is recommended to balance the need for boronate formation against the risk of protodeboronation.

Solvent Systems

The solvent system must solubilize the reactants and the base to a sufficient extent. Biphasic solvent systems, such as toluene/water or dioxane/water, are very common.

| Solvent System | Properties and Recommendations |

| Dioxane/Water | A very common and effective solvent system for a wide range of Suzuki couplings. |

| Toluene/Water | Another widely used biphasic system. |

| THF/Water | Can also be effective, particularly for reactions at lower temperatures.[12] |

Proper degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[16]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

General Protocol for a Screening Reaction

This protocol is designed for initial small-scale screening of reaction conditions.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.[18]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water 4:1, 0.1-0.5 M)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.

-

Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[19][20][21][22]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, poor base/solvent choice. | Use a fresh, reliable catalyst source.[16] Ensure thorough degassing. Screen different bases and solvent systems. |

| Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃, KF). Reduce reaction temperature or time. Consider using a boronic ester derivative for increased stability. |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precursor without efficient reduction. | Improve degassing technique. Ensure an inert atmosphere is maintained.[16] The use of a Pd(0) source or an efficient precatalyst can minimize this.[23][24] |

| Steric Hindrance Issues | Bulky coupling partners. | Use a bulkier ligand (e.g., XPhos, RuPhos).[16] Higher reaction temperatures and longer reaction times may be necessary. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds.[25] Success with this particular substrate hinges on a rational approach to reaction optimization, with careful consideration given to the interplay between the catalyst, ligand, base, and solvent. The ortho-hydroxy group presents unique challenges, but by employing modern, highly active catalyst systems and by methodically screening reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.

References

- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. vapourtec.com [vapourtec.com]

- 20. azom.com [azom.com]

- 21. shoko-sc.co.jp [shoko-sc.co.jp]

- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 23. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

Application Notes & Protocols: Strategic Use of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6) has emerged as a particularly valuable reagent.[1][2] It serves as a versatile building block for introducing a phenyl ring functionalized with two electronically and sterically distinct groups: the highly lipophilic and metabolically stable trifluoromethoxy (-OCF₃) group and a synthetically versatile ortho-hydroxyl (-OH) group.[3]

The trifluoromethoxy group is prized for its ability to enhance crucial pharmacokinetic properties, including membrane permeability and resistance to metabolic degradation, by virtue of the strong C-F bonds.[3] Simultaneously, the ortho-hydroxyl group introduces a point for further functionalization, potential intramolecular hydrogen bonding, and can exert significant influence over the reactivity of the boronic acid in cross-coupling reactions.[4][5]

These application notes provide an in-depth guide to the reaction conditions for this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, from catalyst and base selection to solvent systems, providing researchers with robust protocols and the rationale needed to adapt them for novel synthetic challenges.

Physicochemical Properties & Handling

Proper handling and storage are critical to ensure the reactivity and stability of the boronic acid, preventing its degradation or dehydration into the corresponding boroxine anhydride.[6]

| Property | Value | Reference |

| CAS Number | 1309768-22-6 | [1][2][7] |

| Molecular Formula | C₇H₆BF₃O₄ | [1][2][8] |

| Molecular Weight | 221.93 g/mol | [2][8] |

| Appearance | White to off-white solid | [9] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture and air. | [6][7] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[10] Understanding the catalytic cycle is fundamental to optimizing reaction conditions.

Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[10][11][12]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters & Rationale for Optimization

The unique structure of this compound, with its sterically demanding and electronically influential ortho-hydroxyl group, requires careful consideration of each reaction parameter.

-

Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, the steric hindrance from the ortho-OH group often necessitates a more robust catalytic system.[13] Modern, bulky, and electron-rich phosphine ligands are superior as they promote faster oxidative addition and reductive elimination.[14][15] Using a Pd(0) source like Pd₂(dba)₃ avoids an initial reduction step that can consume the ligand or boronic acid.[15]

-

Base Selection: The base plays a dual role. It must be strong enough to deprotonate the weakly acidic boronic acid to form the active boronate complex.[16] Furthermore, it must also neutralize the acidic ortho-hydroxyl proton to prevent catalyst inhibition or side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[11][17] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, while K₃PO₄ is a stronger base suitable for less reactive coupling partners.

-

Solvent System: A biphasic mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) dissolves the organic coupling partners and the catalyst, while water dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.[17][18]

Caption: Logic workflow for selecting reaction parameters based on substrate reactivity.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are for research use only. Consult the Material Safety Data Sheet (MSDS) for each chemical before use.[2]

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with standard aryl or vinyl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (266 mg, 1.2 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add the degassed 1,4-dioxane and deionized water via syringe.[18]

-

Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[19]

Protocol 2: Optimized Conditions for a Challenging Aryl Chloride

Aryl chlorides are less reactive and require a more active catalyst system and potentially stronger reaction conditions.[20]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (333 mg, 1.5 mmol, 1.5 equiv)

-

Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mg, 0.024 mmol, 2.4 mol%)

-

Toluene (8 mL)

-

Deionized Water (0.5 mL)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the reagents listed above.

-

In a separate vial, briefly purge the Pd₂(dba)₃ and SPhos with inert gas before adding them to the main reaction flask.

-

Add degassed toluene and deionized water via syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Summary of Recommended Conditions

| Parameter | Protocol 1 (Aryl Bromide) | Protocol 2 (Aryl Chloride) | Rationale |

| Boronic Acid | 1.2 equiv | 1.5 equiv | A larger excess is used for less reactive partners to drive the reaction. |

| Pd Source | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ is a more active Pd(0) source.[15] |

| Ligand | PPh₃ (in catalyst) | SPhos (2.4 mol%) | SPhos is a bulky, electron-rich ligand that accelerates the catalytic cycle for unreactive chlorides.[10] |

| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base, often more effective for challenging couplings.[21] |

| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (16:1) | Toluene allows for higher reaction temperatures. |

| Temperature | 90 °C | 100-110 °C | Higher temperatures are required to overcome the activation energy for oxidative addition of aryl chlorides.[17] |

Troubleshooting & Field Insights

-

Low or No Conversion:

-

Cause: Inactive catalyst or insufficient base strength. The ortho-OH group can chelate to the palladium or interact with the base, requiring more potent conditions.

-

Solution: Switch to a more active ligand system (Protocol 2). Screen alternative bases like Cs₂CO₃ or KF. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[18]

-

-

Formation of Homocoupled Boronic Acid (Ar'-Ar'):

-

Cause: Often triggered by the presence of oxygen during the Pd(0) generation/reaction phase.[15]

-

Solution: Ensure a rigorously inert atmosphere throughout the setup and reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize this side reaction compared to Pd(II) sources that require in-situ reduction.

-

-

Protodeboronation (Loss of the -B(OH)₂ group):

-

Cause: The C-B bond can be cleaved by protons, especially at elevated temperatures in aqueous media.

-

Solution: Use the minimum amount of water necessary to effect the reaction. If protodeboronation is significant, consider using a non-aqueous system with a soluble organic base like triethylamine, although this is often less efficient.

-

Conclusion

This compound is a powerful and versatile building block for accessing complex molecular architectures. Successful application in Suzuki-Miyaura cross-coupling hinges on a rational selection of reaction conditions tailored to the coupling partner. For reactive halides, standard Pd(PPh₃)₄/K₂CO₃ systems are often sufficient. However, for more challenging substrates like aryl chlorides or sterically hindered partners, the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) and stronger bases (e.g., K₃PO₄) is paramount. The protocols and insights provided herein offer a validated starting point for researchers to leverage the full synthetic potential of this valuable reagent.

References

- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]

- 2. clearsynth.com [clearsynth.com]

- 3. nbinno.com [nbinno.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. 1309768-22-6|(2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. This compound | 1309768-22-6 [chemicalbook.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]